N-methyl-3-(trifluoromethyl)aniline
Overview
Description
N-methyl-3-(trifluoromethyl)aniline: is an organic compound with the molecular formula C8H8F3N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a trifluoromethyl group is attached to the benzene ring at the meta position relative to the amino group
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subject to ongoing research .
Biochemical Pathways
It is known that the compound plays a role in the Suzuki–Miyaura coupling, a type of cross-coupling reaction .
Action Environment
It is known that the compound should be stored under an inert atmosphere and in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-methyl-3-(trifluoromethyl)aniline typically begins with 3-(trifluoromethyl)aniline.
Methylation: The amino group of 3-(trifluoromethyl)aniline is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-3-(trifluoromethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form N-methyl-3-(trifluoromethyl)cyclohexylamine under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group directs incoming electrophiles to the ortho and para positions relative to the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ion in the presence of Lewis acids such as aluminum chloride.
Major Products:
Oxidation: N-methyl-3-(trifluoromethyl)nitrobenzene.
Reduction: N-methyl-3-(trifluoromethyl)cyclohexylamine.
Substitution: N-methyl-3-(trifluoromethyl)bromoaniline.
Scientific Research Applications
Chemistry: N-methyl-3-(trifluoromethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties to the molecules, such as increased lipophilicity and metabolic stability .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and receptor modulators. The trifluoromethyl group enhances the binding affinity and selectivity of these compounds towards biological targets .
Industry: The compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of specialty chemicals .
Comparison with Similar Compounds
3-(trifluoromethyl)aniline: Lacks the methyl group on the nitrogen, resulting in different reactivity and applications.
N-methyl-4-(trifluoromethyl)aniline: The trifluoromethyl group is at the para position, leading to different electronic effects and reactivity.
N-methyl-2-(trifluoromethyl)aniline: The trifluoromethyl group is at the ortho position, affecting steric and electronic properties
Uniqueness: N-methyl-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of specialized chemicals and pharmaceuticals .
Properties
IUPAC Name |
N-methyl-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTKIHVQZYXHHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382513 | |
Record name | N-methyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2026-70-2 | |
Record name | N-methyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.